Cloethocarb

Description

This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

Structure

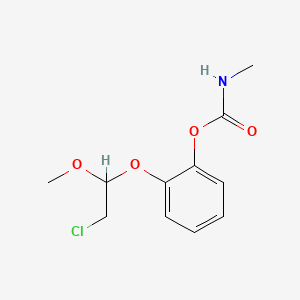

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4/c1-13-11(14)17-9-6-4-3-5-8(9)16-10(7-12)15-2/h3-6,10H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITWUHDDNUVBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1=CC=CC=C1OC(CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041791 | |

| Record name | Cloethocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51487-69-5 | |

| Record name | Cloethocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51487-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cloethocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051487695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloethocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOETHOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVH4P57R5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cloethocarb: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and fundamental properties of Cloethocarb, a carbamate pesticide. The information is presented to support research and development activities within the scientific community.

Chemical Identity and Structure

This compound is chemically classified as a phenyl carbamate insecticide, nematicide, and molluscicide.[1] Its systematic IUPAC name is [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate.[2] The technical grade of this compound is a racemic mixture, containing two enantiomers (R and S configurations) due to a single chiral center in its structure.[3]

The key identifiers and structural information for this compound are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₄ | [2][4] |

| Molecular Weight | 259.68 g/mol | |

| IUPAC Name | [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | |

| CAS Registry Number | 51487-69-5 | |

| Canonical SMILES | CNC(=O)OC1=CC=CC=C1OC(CCl)OC | |

| InChI Key | PITWUHDDNUVBPT-UHFFFAOYSA-N |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and bonds, including the carbamate group, the aromatic ring, and the chloro-methoxyethoxy side chain.

References

Cloethocarb: A Comprehensive Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloethocarb is a carbamate insecticide, a class of pesticides that function by inhibiting the acetylcholinesterase (AChE) enzyme.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for their determination and analysis. The information presented is intended to support research, development, and risk assessment activities related to this compound.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate |

| CAS Number | 51487-69-5 |

| Synonyms | BAS 263 I, Lance |

| Molecular Formula | C₁₁H₁₄ClNO₄ |

| Molecular Weight | 259.69 g/mol |

| Chemical Structure |

|

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | White powder[1] |

| Melting Point | 80 °C[1] |

| Boiling Point | Data not available (decomposes) |

| Water Solubility | 1300 mg/L (at 20 °C)[1] |

| Vapor Pressure | Non-volatile[1] |

| Log P (Octanol-Water Partition Coefficient) | 1.4 |

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses.

By binding to the active site of AChE, this compound prevents the breakdown of ACh. The accumulation of excess ACh in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in neurotoxicity and ultimately, the death of the insect.

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound, its analysis in environmental samples, and the assessment of its biological activity.

Determination of Physicochemical Properties

The melting point of this compound can be determined using the capillary method as described in OECD Guideline 102. A small, powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the initial melting of the sample to its complete liquefaction is recorded as the melting point.

The water solubility of this compound can be determined using the column elution method or the flask method as outlined in OECD Guideline 105. For a substance with solubility in the range of this compound, the flask method is appropriate. A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature (e.g., 20 °C). After equilibration, the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

As this compound is described as non-volatile, its vapor pressure is expected to be very low. The vapor pressure can be measured using a method suitable for low volatility substances, such as the gas saturation method described in OECD Guideline 104. A stream of inert gas is passed through or over the substance at a known flow rate, and the amount of substance transported by the gas is determined. The vapor pressure is then calculated from the mass of the substance and the volume of the gas.

Analytical Methodology for Residue Analysis

The determination of this compound residues in environmental matrices like soil and water typically involves extraction, cleanup, and instrumental analysis.

Protocol:

-

Extraction: A representative sample (e.g., 10 g of soil or 100 mL of water) is extracted with a suitable organic solvent, such as acetonitrile, to transfer the this compound from the matrix into the solvent phase.

-

Cleanup: The extract is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering co-extractives.

-

Concentration: The cleaned extract is concentrated to a small volume, typically under a gentle stream of nitrogen.

-

Analysis: The concentrated extract is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound on acetylcholinesterase can be determined using a colorimetric assay based on Ellman's method.

Protocol:

-

Reagent Preparation: Prepare a solution of acetylcholinesterase, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well microplate, add the AChE solution and a solution of this compound at various concentrations.

-

Incubate for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding ATCh and DTNB.

-

The hydrolysis of ATCh by uninhibited AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

-

Measurement: The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition by this compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Conclusion

This technical guide provides a comprehensive summary of the physical and chemical properties of this compound, its mode of action, and detailed experimental protocols for its analysis and characterization. The structured data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this carbamate insecticide. Adherence to standardized protocols is essential for generating reliable and reproducible data for scientific research and regulatory purposes.

References

Cloethocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in terminating nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, thereby preventing continuous stimulation of the postsynaptic membrane. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxicity. This mechanism is the primary mode of action for carbamate insecticides like cloethocarb.

The Molecular Mechanism of this compound Inhibition

As a carbamate insecticide, this compound acts as a reversible inhibitor of acetylcholinesterase. The mechanism involves a two-step process:

-

Formation of a Reversible Enzyme-Inhibitor Complex: this compound initially binds to the active site of AChE, forming a non-covalent Michaelis-Menten complex. This binding is guided by structural homologies between this compound and the natural substrate, acetylcholine.

-

Carbamoylation of the Active Site: Following the initial binding, the carbamoyl moiety of this compound is transferred to the hydroxyl group of the serine residue (Ser200) within the catalytic triad of the AChE active site. This reaction forms a transiently stable carbamoylated enzyme, rendering it inactive.

The reversibility of this inhibition stems from the spontaneous hydrolysis of the carbamoyl-enzyme bond, which regenerates the active enzyme. However, the rate of decarbamoylation is significantly slower than the rate of deacetylation that occurs with the natural substrate, acetylcholine. This leads to a prolonged inactivation of the enzyme and the accumulation of acetylcholine in the synapse.

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

Caption: Mechanism of acetylcholinesterase inhibition by this compound at the cholinergic synapse.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a measure of the inhibitor's binding affinity.

Note: Despite extensive literature searches, specific IC50 and Ki values for this compound's inhibition of acetylcholinesterase are not publicly available. The following table provides representative data for other carbamate insecticides to offer a comparative context.

| Carbamate Insecticide | Organism/Enzyme Source | IC50 Value | Reference |

| Carbofuran | Apis mellifera (Honeybee) AChE | 7.6 x 10⁻⁸ M | [Published Data] |

| Aldicarb | Electrophorus electricus (Electric eel) AChE | 3.5 x 10⁻⁷ M | [Published Data] |

| Methomyl | Bovine Erythrocyte AChE | 1.2 x 10⁻⁶ M | [Published Data] |

This table presents representative data for other carbamates and is for illustrative purposes only. These values are not representative of this compound.

Experimental Protocol: Determination of IC50 for an Acetylcholinesterase Inhibitor

The following is a detailed protocol for determining the IC50 value of a potential AChE inhibitor, such as this compound, using the widely accepted Ellman's method. This colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound (or other test inhibitor)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

ATCI Solution: Prepare a 10 mM stock solution of ATCI in phosphate buffer.

-

DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Inhibitor Solutions: Prepare a series of dilutions of this compound in phosphate buffer to cover a range of expected inhibitory concentrations.

Assay Procedure

-

In a 96-well microplate, add 150 µL of phosphate buffer to each well.

-

Add 10 µL of the various dilutions of the inhibitor solution to the test wells. For the control (100% activity) well, add 10 µL of phosphate buffer.

-

Add 20 µL of the AChE solution to all wells.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of ATCI solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

Data Analysis

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Experimental Workflow for IC50 Determination

Caption: A generalized workflow for the experimental determination of the IC50 value of an acetylcholinesterase inhibitor.

Conclusion

This compound functions as a potent neurotoxin by reversibly inhibiting acetylcholinesterase through the carbamoylation of the enzyme's active site. This leads to an accumulation of acetylcholine and subsequent disruption of normal nerve function. While specific kinetic data for this compound's interaction with AChE is not currently available in the public domain, the well-established mechanism for carbamates provides a strong framework for understanding its mode of action. The provided experimental protocol offers a robust methodology for researchers to determine the inhibitory potency of this compound and other novel compounds, which is a critical step in both toxicological assessment and the development of new therapeutic agents. Further research to quantify the kinetic parameters of this compound's interaction with AChE from various species would be invaluable for a more complete understanding of its selective toxicity and environmental impact.

Toxicological Profile of Cloethocarb in Mammalian Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cloethocarb is an obsolete insecticide, and as such, publicly available toxicological data is limited. This guide provides a comprehensive overview based on available information for this compound and structurally similar carbamate insecticides. Data for related compounds are used as surrogates where this compound-specific data is unavailable and are clearly noted.

Executive Summary

Chemical Identity

| Property | Value |

| Chemical Name | 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate |

| CAS Number | 51487-69-5 |

| Molecular Formula | C₁₁H₁₄ClNO₄ |

| Molecular Weight | 259.68 g/mol |

| Chemical Structure |

|

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and structurally similar carbamate insecticides.

Acute Toxicity

Table 1: Acute Toxicity of this compound and Structurally Similar Carbamates

| Chemical | Test Species | Route | LD50 | Reference |

| This compound | Rat | Oral | 35.5 mg/kg | [1] |

| This compound | Rat | Dermal | >4000 mg/kg | [1] |

| Carbofuran | Rat | Oral | 8-14 mg/kg | [2] |

| Carbaryl | Rat | Oral | 300-850 mg/kg | NPIC |

| Aldicarb | Rat | Oral | 0.84 mg/kg | [3] |

| Methomyl | Rat | Oral | 17-24 mg/kg | IPCS |

Subchronic and Chronic Toxicity

Table 2: Subchronic and Chronic Toxicity of Structurally Similar Carbamates

| Chemical | Test Species | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Carbofuran | Rat | 90 days | 0.1 mg/kg/day | 0.3 mg/kg/day | Brain and erythrocyte cholinesterase inhibition | [4] |

| Carbaryl | Rat | 2 years | 200 mg/kg (diet) | - | No increase in tumors | |

| Aldicarb Sulfoxide | Rat | 12 weeks | < 6.3 µg/kg BW | - | Alterations in liver-related biochemical parameters |

Carcinogenicity

Table 3: Carcinogenicity of Structurally Similar Carbamates

| Chemical | Test Species | Route | Results | Reference |

| Carbaryl | Mouse (male) | Oral (diet) | Increased incidence of vascular neoplasms | |

| Carbaryl | Rat | Oral (diet) | No increase in tumors |

Genotoxicity

Table 4: Genotoxicity of Structurally Similar Carbamates

| Chemical | Test System | Results | Reference |

| Methomyl | S. typhimurium (Ames test) | Negative | |

| Methomyl | Carp erythrocyte (Micronucleus test) | Negative | |

| Aldicarb | S. typhimurium (Ames test) | Negative | |

| Aldicarb | Carp erythrocyte (Micronucleus test) | Negative |

Reproductive and Developmental Toxicity

Table 5: Reproductive and Developmental Toxicity of Structurally Similar Carbamates

| Chemical | Test Species | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| Aldicarb | Rat | 0.7 mg/kg/day (Reproductive) | - | No reproductive parameters affected in a three-generation study | |

| Aldicarb | Rabbit | 0.5 mg/kg/day (Developmental) | - | No developmental toxicity | |

| Carbaryl | Rat | - | 50 mg/kg | Reductions in sperm motility and count |

Experimental Protocols

The following sections detail the methodologies for key toxicological experiments, based on OECD guidelines, which are standard for the assessment of pesticides like this compound.

Acute Oral Toxicity (OECD 423)

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in individual cages under controlled temperature and lighting conditions. They are fasted overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally limited to 1 mL/100g body weight.

-

Procedure: A stepwise procedure is used, starting with a dose expected to cause some mortality. Typically, three animals are used at each step. The outcome of the first step determines the dose for the next group of animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is estimated based on the mortality data.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)

-

Test Animals: Rodents, typically rats, of both sexes are used.

-

Group Size: At least 10 animals per sex per group.

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality.

-

Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at termination.

-

Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and on any gross lesions from other groups.

-

Data Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

Chronic Toxicity/Carcinogenicity (OECD 452)

-

Test Animals: Two rodent species, typically rats and mice, of both sexes.

-

Group Size: At least 50 animals per sex per group for the carcinogenicity phase.

-

Dose Levels: At least three dose levels and a control group. The highest dose should be the Maximum Tolerated Dose (MTD).

-

Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Similar to subchronic studies, with an emphasis on tumor development.

-

Pathology: Comprehensive gross and histopathological examination of all animals.

-

Data Analysis: Statistical analysis of tumor incidence is performed to assess carcinogenic potential.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific nutrient) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Test Animals: Typically mice or rats.

-

Administration: The test substance is administered, usually on two or more occasions.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.

-

Analysis: Immature erythrocytes (polychromatic erythrocytes or reticulocytes) are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

-

Data Analysis: A significant, dose-related increase in the frequency of micronucleated immature erythrocytes indicates a genotoxic effect.

Reproductive and Developmental Toxicity Screening Test (OECD 421)

-

Test Animals: Rats of both sexes.

-

Administration: The test substance is administered to males for a minimum of four weeks (including two weeks prior to mating) and to females for two weeks prior to mating, during mating, gestation, and lactation.

-

Endpoints: Effects on male and female fertility, pregnancy outcomes, maternal behavior, and offspring viability and growth until day 13 post-partum are assessed.

-

Data Analysis: The NOAEL for parental, reproductive, and developmental toxicity is determined.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase. However, the downstream consequences of this action involve a cascade of events affecting multiple signaling pathways.

Acetylcholinesterase Inhibition

This compound, like other carbamates, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft.

References

Cloethocarb's Environmental Journey: A Technical Examination of its Degradation in Soil and Water

An in-depth guide for researchers and scientists on the environmental fate of the carbamate insecticide, cloethocarb, detailing its transformation pathways and persistence in terrestrial and aquatic systems.

This compound, a carbamate insecticide identified by the CAS number 51487-69-5 and the IUPAC name [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate, has been utilized in agriculture for the control of various insect pests. As with any agrochemical, understanding its environmental fate is paramount for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, based on available scientific data. Due to its status as an obsolete insecticide, contemporary research is limited; therefore, this guide primarily synthesizes information from existing databases and regulatory documents.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is characterized by high aqueous solubility and is non-volatile. These properties suggest a potential for mobility in the soil profile and a low tendency to partition into the atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [2-(2-chloro-1-methoxyethoxy)phenyl] N-methylcarbamate | [1] |

| CAS Number | 51487-69-5 | [1] |

| Molecular Formula | C₁₁H₁₄ClNO₄ | [1] |

| Molecular Weight | 259.69 g/mol | [1] |

| Water Solubility | High (Specific value not readily available) | [2] |

| Vapor Pressure | Low (Non-volatile) |

Degradation in Soil

The persistence of this compound in soil is reported to be generally low, indicating that it undergoes relatively rapid degradation in terrestrial environments. The primary mechanisms of degradation in soil are expected to be microbial metabolism and, to a lesser extent, chemical hydrolysis. As a carbamate, the ester linkage in this compound's structure is a likely point of initial attack by microbial enzymes and hydrolysis.

Aerobic Soil Metabolism

Under aerobic conditions, soil microorganisms are expected to play a significant role in the breakdown of this compound. While specific metabolites of this compound are not extensively documented in readily available literature, the degradation of carbamates typically involves the hydrolysis of the carbamate ester bond.

Figure 1. Proposed aerobic soil degradation pathway of this compound.

Experimental Protocols for Soil Metabolism Studies

Standard protocols for assessing aerobic and anaerobic soil metabolism are outlined by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). A typical aerobic soil metabolism study involves:

-

Soil Selection: Use of at least three different soil types with varying textures, organic matter content, and pH.

-

Test Substance Application: Application of radiolabeled this compound to the soil samples at a rate representative of field applications.

-

Incubation: Incubation of the treated soil in the dark at a constant temperature (e.g., 20-25 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air supply.

-

Sampling and Analysis: Periodic collection of soil samples over time. Extraction of this compound and its degradation products from the soil using appropriate solvents. Analysis of the extracts by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify the parent compound and its metabolites. Volatile organic compounds and CO₂ are trapped to determine the extent of mineralization.

-

Data Analysis: Calculation of the dissipation time for 50% of the substance (DT50) for this compound and the formation and decline of major metabolites.

Degradation in Water

The fate of this compound in aquatic environments is influenced by hydrolysis and photolysis. Its high water solubility suggests it can be present in the dissolved phase, making these degradation pathways particularly relevant.

Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The rate of hydrolysis is pH-dependent. For carbamate pesticides, hydrolysis is typically faster under alkaline conditions. The primary hydrolysis product is expected to be the corresponding phenol, 2-(2-chloro-1-methoxyethoxy)phenol, and methylcarbamic acid.

Figure 2. Hydrolytic degradation of this compound.

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light. In aquatic systems, direct photolysis (absorption of light by the pesticide itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) can occur. While specific photolytic degradation products of this compound are not well-documented, this pathway can contribute to its overall dissipation in sunlit surface waters.

Experimental Protocols for Aquatic Degradation Studies

Hydrolysis Study:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (typically pH 4, 7, and 9).

-

Test Substance Application: A solution of this compound is added to the buffer solutions.

-

Incubation: The solutions are maintained at a constant temperature in the dark to prevent photodegradation.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of this compound.

-

Data Analysis: The rate of hydrolysis and the DT50 value are calculated for each pH.

Aqueous Photolysis Study:

-

Light Source: A light source that simulates the spectrum of natural sunlight is used.

-

Test Solutions: Solutions of this compound in sterile, buffered water are prepared.

-

Irradiation: The test solutions are exposed to the light source at a constant temperature. Dark control samples are maintained under the same conditions but shielded from light.

-

Sampling and Analysis: Samples are collected at different time points and analyzed for the concentration of this compound and any photoproducts.

-

Data Analysis: The rate of photolysis and the DT50 value are determined.

Quantitative Degradation Data

Analytical Methodologies

The analysis of this compound and its potential degradation products in environmental matrices typically involves the following steps:

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for water samples. For soil and sediment, solvent extraction (e.g., using acetonitrile or methanol) is common.

-

Clean-up: The extracts are often cleaned up to remove interfering substances using techniques like solid-phase extraction.

-

Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS or LC-MS/MS), is the preferred method for the analysis of carbamate pesticides and their polar metabolites. Gas chromatography (GC) can also be used, often requiring derivatization of the analytes.

Figure 3. General analytical workflow for this compound residue analysis.

Conclusion

This compound, an obsolete carbamate insecticide, is characterized by properties that suggest it is not persistent in the environment. Its degradation in soil is likely driven by microbial metabolism, while in water, hydrolysis and photolysis are the key dissipation pathways. The primary degradation route is expected to involve the cleavage of the carbamate ester bond. Due to the limited availability of recent and detailed scientific literature on this compound, this guide provides a generalized overview based on the known behavior of carbamate pesticides and information from historical data. Further investigation into archived regulatory submission documents may provide more specific quantitative data and detailed experimental protocols.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Cloethocarb

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Cloethocarb is an obsolete carbamate insecticide, and as such, specific environmental fate data is scarce in publicly available literature. This guide provides a comprehensive overview of the expected environmental fate and persistence of this compound based on its chemical class (N-methylcarbamate) and available data for structurally similar carbamate insecticides. The information presented herein is intended for research and scientific purposes.

Introduction

This compound, chemically known as 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate, belongs to the carbamate class of insecticides. Carbamates are esters of carbamic acid and function by reversibly inhibiting the acetylcholinesterase enzyme in insects.[1] Understanding the environmental fate and persistence of pesticides like this compound is crucial for assessing their potential impact on non-target organisms and ecosystems. This technical guide summarizes the expected behavior of this compound in various environmental compartments, including soil and water, based on data from analogous carbamate compounds.

Physicochemical Properties and Environmental Mobility

The environmental mobility of a pesticide is largely governed by its physicochemical properties, such as water solubility and its affinity for soil organic carbon.

Table 2.1: Physicochemical Properties of this compound and Structurally Similar Carbamate Insecticides

| Property | This compound | Carbaryl | Carbofuran | Methomyl | Propoxur | Aldicarb |

| Chemical Structure | See Figure 2.1 | Aryl N-methylcarbamate | Benzofuranyl N-methylcarbamate | Oxime N-methylcarbamate | Aryl N-methylcarbamate | Oxime N-methylcarbamate |

| Molecular Formula | C₁₁H₁₄ClNO₄ | C₁₂H₁₁NO₂ | C₁₂H₁₅NO₃ | C₅H₁₀N₂O₂S | C₁₁H₁₅NO₃ | C₇H₁₄N₂O₂S |

| Water Solubility (mg/L) | High (expected)[2] | 120[3] | 320-700[4] | 57,900 | 2000 | 6000 |

| Log K_ow_ | Not Available | 2.36 | 1.52 | -0.49 | 1.56 | 1.359 |

| Vapor Pressure (mPa @ 25°C) | Non-volatile (expected) | 6.6 x 10⁻³ | 2.7 x 10⁻³ (at 33°C) | 6.65 | 1.3 x 10⁻³ | 13 |

| Soil Adsorption Coefficient (K_oc_, mL/g) | Not Available | 130 - 300 | 22 - 30 | 72 | 30 | 6 - 31 |

Note: Data for surrogate compounds are compiled from various sources and represent a range of reported values.

Interpretation: this compound is reported to have high aqueous solubility and be non-volatile. This, combined with the generally low to moderate K_oc_ values of other carbamates, suggests that this compound would have a moderate to high potential for mobility in soil . Compounds with higher water solubility and lower K_oc_ values are more likely to leach through the soil profile and potentially reach groundwater.

Degradation and Persistence

The persistence of a pesticide in the environment is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation. Carbamate insecticides are generally considered to be non-persistent in the environment.

Abiotic Degradation

3.1.1 Hydrolysis: Hydrolysis is a key degradation pathway for carbamate insecticides, particularly under alkaline conditions. The ester linkage in the carbamate structure is susceptible to cleavage, leading to the formation of the corresponding phenol, an alcohol, and methylamine.

Table 3.1: Hydrolysis Half-life (DT₅₀) of Carbamate Insecticides in Water

| Compound | pH 5 | pH 7 | pH 9 | Temperature (°C) | Reference |

| Carbofuran | ~4830 days | ~57 days | 7 days | 25 | |

| Methomyl | Stable | 266 days | 30 days | 25 | |

| Propoxur | Stable | >1 year | 40 hours | 20 | |

| Carbaryl | Stable | 10-15 days | 1-3 days | 25 | |

| Aldicarb | Stable | - | 43-69 days (pH 8.2-8.5) | - |

Note: "Stable" indicates a very slow rate of hydrolysis.

Expected Hydrolysis Pathway for this compound: Based on its structure, the primary hydrolysis of this compound would involve the cleavage of the carbamate ester bond, yielding 2-(2-chloro-1-methoxyethoxy)phenol, methylamine, and carbon dioxide.

Caption: Expected primary hydrolysis pathway of this compound.

3.1.2 Photodegradation: Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. Carbamates can undergo direct photolysis by absorbing sunlight, leading to the formation of various transformation products.

Table 3.2: Photodegradation Half-life (DT₅₀) of Carbamate Insecticides

| Compound | Medium | Half-life | Conditions | Reference |

| Carbofuran | Water (sunlight) | 7.5 hours (seawater), 41.6 hours (distilled water) | - | |

| Methomyl | Water (sunlight) | 2-5.5 days | Artificial sunlight | |

| Propoxur | Water (sunlight) | 88 hours | Light >290 nm | |

| Carbaryl | Water (sunlight) | 3.2 days | - |

Expected Photodegradation of this compound: this compound is expected to undergo photodegradation in sunlit surface waters and on soil surfaces. The degradation pathway may involve cleavage of the carbamate bond and further transformation of the aromatic ring.

Biotic Degradation

Microbial degradation is a major pathway for the dissipation of carbamate insecticides in soil and aquatic systems. Various microorganisms have been shown to utilize carbamates as a source of carbon and nitrogen.

Table 3.3: Soil Metabolism Half-life (DT₅₀) of Carbamate Insecticides

| Compound | Soil Type | Half-life (days) | Conditions | Reference |

| Carbofuran | Various | 26 - 110 | Field studies | |

| Methomyl | Various | 3 - 50 | Field and lab studies | |

| Propoxur | Silt Loam / Sandy Loam | 80 / 210 | Aerobic, lab | |

| Carbaryl | Various | 7 - 28 | Lab studies | |

| Aldicarb | Various | <1 - 12 | Lab studies |

Expected Soil Metabolism of this compound: this compound is expected to be readily degraded by soil microorganisms. The primary degradation pathway is likely the hydrolysis of the carbamate ester linkage, followed by further breakdown of the resulting phenol and methylamine. The ether linkage in the side chain may also be subject to microbial cleavage.

Caption: Expected microbial degradation pathway of this compound in soil.

Bioaccumulation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (e.g., water, food). The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log K_ow_).

Table 4.1: Bioaccumulation Potential of Carbamate Insecticides

| Compound | Log K_ow_ | Bioconcentration Factor (BCF) | Interpretation | Reference |

| Carbofuran | 1.52 | Low | Low potential | |

| Methomyl | -0.49 | 3 | Low potential | |

| Propoxur | 1.56 | Low | Low potential | |

| Carbaryl | 2.36 | <100 | Low potential | |

| Aldicarb | 1.359 | Low | Low potential |

Interpretation: Carbamate insecticides generally have low log K_ow_ values, indicating a preference for the aqueous phase over the lipid phase. Consequently, their potential for bioaccumulation in aquatic organisms is considered to be low. Rapid metabolism and excretion by organisms also contribute to the low bioaccumulation potential.

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate of pesticides, based on OECD guidelines.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at different pH levels.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: The test substance (e.g., ¹⁴C-labeled this compound) is added to the buffer solutions at a concentration not exceeding 10 mg/L or half its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At appropriate time intervals, aliquots are taken and analyzed for the parent compound and potential hydrolysis products using a suitable analytical method such as HPLC with radiometric detection or LC-MS/MS.

-

Data Analysis: The degradation rate constant and half-life (DT₅₀) are calculated for each pH.

References

Cloethocarb Metabolism: An In-Depth Technical Guide for Researchers

Disclaimer: Cloethocarb is an obsolete carbamate insecticide. As such, publicly available data on its metabolism and environmental fate is limited. The information presented in this guide is based on the known metabolic pathways of carbamate insecticides and the chemical structure of this compound. The metabolic pathways and quantitative data provided are predictive and should be considered illustrative.

Introduction

This compound, chemically known as 2-[(RS)-2-chloro-1-methoxyethoxy]phenyl methylcarbamate, is a carbamate insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1][2] Understanding the metabolism of this compound in both target insects and non-target organisms is crucial for assessing its efficacy, potential for resistance development, and its environmental and toxicological risk profile. This technical guide provides a comprehensive overview of the predicted metabolic pathways of this compound, outlines relevant experimental protocols for its study, and presents the information in a format accessible to researchers, scientists, and drug development professionals.

Predicted Metabolic Pathways

The metabolism of carbamate insecticides like this compound generally proceeds through two main phases: Phase I (functionalization) and Phase II (conjugation). These reactions aim to increase the water solubility of the compound, facilitating its excretion from the organism.

Phase I Metabolism: The primary Phase I reactions for this compound are predicted to be hydrolysis and oxidation.

-

Ester Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis by esterase enzymes, cleaving the molecule into 2-(2-chloro-1-methoxyethoxy)phenol and methylcarbamic acid. Methylcarbamic acid is unstable and is expected to decompose to methylamine and carbon dioxide.

-

Oxidation: Cytochrome P450 monooxygenases are likely to catalyze various oxidative reactions on the this compound molecule. This can include hydroxylation of the aromatic ring, O-demethylation of the methoxy group, and oxidation of the chloroethyl side chain.

Phase II Metabolism: The metabolites formed during Phase I, particularly the phenolic metabolite, can undergo conjugation reactions.

-

Glucuronidation and Sulfation: The hydroxyl group of the phenolic metabolite can be conjugated with glucuronic acid or sulfate to form highly water-soluble glucuronide and sulfate conjugates, respectively.

The following diagram illustrates the predicted metabolic pathways of this compound.

Quantitative Data Summary

Due to the obsolete nature of this compound, specific quantitative data on its metabolism in various organisms is not available in the public literature. The following tables are provided as templates to guide researchers in structuring their data should such studies be undertaken. The values presented are hypothetical and for illustrative purposes only.

Table 1: Predicted this compound Metabolites in Insects (Hypothetical Data)

| Metabolite | Concentration (ng/g tissue) |

| 2-(2-chloro-1-methoxyethoxy)phenol | 150 |

| Hydroxylated this compound | 75 |

| Glucuronide/Sulfate Conjugates | 250 |

Table 2: Predicted this compound Metabolism in Non-Target Organisms (e.g., Rats) (Hypothetical Data)

| Metabolite | Excretion in Urine (% of dose) | Excretion in Feces (% of dose) |

| 2-(2-chloro-1-methoxyethoxy)phenol | 30 | 10 |

| Glucuronide/Sulfate Conjugates | 50 | 5 |

| Unchanged this compound | 2 | 3 |

Experimental Protocols

Detailed experimental protocols for studying the metabolism of a specific carbamate like this compound would typically involve in vivo and in vitro methods.

In Vivo Metabolism Study in Rats (OECD TG 417)

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.

Methodology:

-

Test Substance: Radiolabeled ([14C]) this compound is used to trace the compound and its metabolites.

-

Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains) are used.

-

Administration: A single dose of [14C]this compound is administered orally or dermally.

-

Sample Collection: Urine, feces, and expired air are collected at specified intervals (e.g., 6, 12, 24, 48, 72 hours). Blood samples may also be taken. At the end of the study, tissues are collected.

-

Analysis:

-

Radioactivity in all samples is quantified by liquid scintillation counting.

-

Metabolites in urine, feces, and tissues are profiled using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

The structure of metabolites is identified using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the hepatic metabolism of this compound and identify the enzymes involved.

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from the livers of the test species (e.g., insects, rats, humans) by differential centrifugation.

-

Incubation:

-

The reaction mixture contains liver microsomes, this compound, and a NADPH-generating system in a suitable buffer.

-

The mixture is incubated at 37°C for a specific period.

-

The reaction is stopped by adding a quenching solvent (e.g., acetonitrile).

-

-

Analysis:

-

The disappearance of the parent compound and the formation of metabolites are monitored by HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

To identify the specific cytochrome P450 enzymes involved, recombinant enzymes or specific chemical inhibitors can be used.

-

The following diagram illustrates a general experimental workflow for a metabolism study.

Metabolism in Non-Target Organisms

The metabolism of this compound in non-target organisms is a critical aspect of its environmental risk assessment.

-

Mammals: As a carbamate, this compound is expected to be rapidly metabolized in mammals, primarily in the liver, through hydrolysis and oxidation, followed by conjugation. The resulting metabolites are then excreted.[3] The high toxicity of this compound upon ingestion suggests that the parent compound is a potent acetylcholinesterase inhibitor before it can be fully detoxified.[1][2]

-

Soil and Aquatic Organisms: this compound is reported to be non-persistent in soil systems. This suggests that it is likely degraded by soil microorganisms. The primary degradation pathway in the environment is expected to be hydrolysis of the carbamate ester bond. Its high aqueous solubility indicates a potential for leaching, but its non-persistent nature may mitigate this risk.

Conclusion

While specific data for this compound is scarce, the well-established principles of carbamate metabolism provide a strong framework for predicting its biotransformation in both insects and non-target organisms. The primary metabolic pathways are anticipated to involve ester hydrolysis and oxidation, followed by conjugation to facilitate excretion. Future research, should it be undertaken, would benefit from the application of modern analytical techniques such as high-resolution mass spectrometry to definitively identify and quantify the metabolites of this compound and provide a more complete understanding of its toxicological and environmental profile.

References

An In-Depth Technical Guide on the Historical Use of Cloethocarb in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cloethocarb, an N-methylcarbamate insecticide, was historically used in agriculture for the control of a range of insect pests. As a potent acetylcholinesterase inhibitor, it provided effective, broad-spectrum control. However, due to its high mammalian toxicity and the emergence of more selective and environmentally benign alternatives, this compound has been rendered obsolete and is no longer approved for agricultural use in many regions. This technical guide provides a comprehensive overview of the historical use of this compound, its synthesis, mode of action, metabolism, and toxicological profile, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound, chemically known as 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate, belongs to the carbamate class of insecticides.[1] It was developed and marketed by BASF AG under the trade name Lance for the control of various agricultural pests, most notably the Colorado potato beetle (Leptinotarsa decemlineata), flea beetles, seed beetles, nematodes, slugs, and snails.[2][3] Its primary applications were in crops such as maize, vegetables, and potatoes. This compound's efficacy stemmed from its potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This guide will delve into the technical aspects of this compound's agricultural history, providing valuable data and protocols for research and development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClNO₄ | |

| Molecular Weight | 259.68 g/mol | |

| Appearance | White powder | |

| Water Solubility | High | |

| Volatility | Non-volatile |

Synthesis of this compound

The synthesis of this compound, 2-(2-chloro-1-methoxyethoxy)phenyl methylcarbamate, involves the reaction of 2-(2-chloro-1-methoxyethoxy)phenol with a methylcarbamoylating agent. A general experimental protocol for the synthesis of aryl carbamates, which can be adapted for this compound, is provided below.

Experimental Protocol: Synthesis of O-Aryl Carbamates

This one-pot procedure involves the in situ formation of an N-substituted carbamoyl chloride followed by reaction with a phenol.

Materials:

-

Substituted phenol (e.g., 2-(2-chloro-1-methoxyethoxy)phenol)

-

Amine (e.g., methylamine)

-

Triphosgene

-

Pyridine

-

Toluene (or other inert solvent)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in an inert solvent like toluene.

-

Add triphosgene to the solution. The reaction is typically stirred at room temperature to form the carbamoyl chloride in situ.

-

To this mixture, add the substituted phenol and pyridine (as a base).

-

The reaction mixture is then heated, often to 110°C, to promote the formation of the O-aryl carbamate. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and subjected to a standard aqueous workup to remove pyridine hydrochloride and other water-soluble impurities.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure O-aryl carbamate.

Note: This is a general procedure. Specific reaction conditions, such as temperature, reaction time, and purification method, would need to be optimized for the synthesis of this compound.

Caption: Synthesis of this compound.

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for terminating nerve impulses.

The inhibition of AChE by carbamates is a reversible process involving the carbamoylation of a serine residue in the active site of the enzyme. This leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

A standard method to determine the inhibitory potential of a compound against AChE is the colorimetric Ellman's assay.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine (ATC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and a microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions to the respective wells. Include control wells with solvent only.

-

Add the AChE enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (ATC) to all wells.

-

The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Caption: Acetylcholinesterase Inhibition by this compound.

Agricultural Use and Efficacy

This compound was primarily used as a soil-applied granular insecticide and as a seed treatment to protect crops from early-season pests.

Target Pests and Crops

-

Colorado Potato Beetle (Leptinotarsa decemlineata): A major target pest, particularly in potato cultivation. Carbamates have been historically effective, though resistance has been reported in some populations.

-

Other Pests: Flea beetles, seed beetles, nematodes, slugs, and snails.

-

Crops: Maize, potatoes, and various vegetables.

Application Rates

Metabolism in Plants and Soil

The environmental fate and metabolism of a pesticide are critical factors in determining its persistence and potential for non-target effects.

Metabolism in Plants (Maize)

While specific studies on the metabolism of this compound in maize are scarce, the metabolic pathways of other carbamates in plants are well-documented. The primary route of detoxification for many herbicides and insecticides in plants, including carbamates, is through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

Proposed Metabolic Pathway in Maize:

-

Phase I (Functionalization): this compound may undergo initial modifications such as hydroxylation or oxidation, although direct conjugation is also common for carbamates.

-

Phase II (Conjugation): The carbamate or its Phase I metabolite is conjugated with glutathione. This reaction increases the water solubility of the compound, facilitating its sequestration.

-

Phase III (Sequestration): The glutathione conjugate is transported and sequestered in the plant vacuole, effectively removing it from active metabolic pathways.

Environmental Fate in Soil

This compound is reported to be not usually persistent in soil systems. The degradation of carbamates in soil is influenced by factors such as soil type, pH, temperature, moisture, and microbial activity. The half-life (DT₅₀) is a key parameter used to describe the persistence of a pesticide in the soil. For carbaryl, a related carbamate, the soil half-life is reported to be between 7 and 28 days. Studies have shown that soils with a history of carbamate application, including this compound, can exhibit enhanced microbial degradation of these compounds, leading to shorter persistence.

Caption: Proposed Metabolism and Degradation of this compound.

Toxicological Profile

This compound is characterized by high acute toxicity to mammals. The toxicity of a substance is often quantified by its LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) values.

Table 2: General Acute Toxicity of Carbamate Insecticides (Examples)

| Compound | Test Organism | Route | LD₅₀ / LC₅₀ | Reference |

| Carbaryl | Rat | Oral | 250 - 850 mg/kg | |

| Aldicarb | Rat | Oral | 0.9 - 1.0 mg/kg | |

| Carbofuran | Rat | Oral | 8 - 14 mg/kg | |

| Dichlorvos | Rat | Oral | 56 mg/kg | |

| Dichlorvos | Rat | Dermal | 75 mg/kg | |

| Dichlorvos | Rat | Inhalation (4h) | 1.7 ppm | |

| Various | Rainbow Trout | - | LC₅₀ values vary widely | |

| Various | Honey Bee | Contact/Oral | LD₅₀ values vary widely |

Experimental Protocols for Toxicity Testing

Standardized protocols are used to determine the acute toxicity of chemicals.

7.1.1. Acute Oral Toxicity (LD₅₀) in Rats: This test determines the single dose of a substance that will cause the death of 50% of a group of test animals (typically rats) when administered orally. The procedure generally involves administering the test substance via gavage to several groups of animals at different dose levels and observing them for a period of 14 days for mortality and clinical signs of toxicity.

7.1.2. Acute Aquatic Toxicity (LC₅₀) in Rainbow Trout: This test determines the concentration of a substance in water that is lethal to 50% of the test organisms (e.g., rainbow trout) within a specified time, usually 96 hours. Test fish are exposed to a series of dilutions of the test substance under controlled static or flow-through conditions, and mortality is recorded at regular intervals.

Regulatory Status and Conclusion

This compound is an obsolete insecticide and is not approved for use as a plant protection agent in many jurisdictions, including the United Kingdom and the European Union under EC Regulation 1107/2009. Its high mammalian toxicity and the development of more target-specific and environmentally safer alternatives have led to its discontinuation.

This technical guide has provided a detailed overview of the historical use, synthesis, mode of action, metabolism, and toxicology of this compound. While specific quantitative data for this obsolete compound are limited in contemporary literature, the information presented, including detailed experimental protocols for related compounds and processes, offers a valuable resource for researchers and professionals in the fields of drug development, toxicology, and environmental science. The study of historical pesticides like this compound can provide important insights into the evolution of pesticide science and the ongoing efforts to develop safer and more sustainable pest management strategies.

References

Cloethocarb: A Technical Whitepaper on its Regulatory History and the Scientific Rationale for its Obsolescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloethocarb, a carbamate insecticide once used for the control of various agricultural pests, is now considered obsolete and is no longer approved for use in many parts of the world, including Europe. Its obsolescence is primarily attributed to its high acute mammalian toxicity and neurotoxic properties, which are characteristic of its chemical class. This technical guide provides a comprehensive overview of the regulatory history of this compound, delves into the scientific reasons for its withdrawal from the market, and presents available data on its toxicological and environmental profile. Due to its obsolete status, publicly available data is limited; however, this document synthesizes the existing information to provide a thorough understanding for research and development professionals.

Introduction: The Rise and Fall of a Carbamate Insecticide

This compound, also known by its development code BAS 263I, belongs to the N-methylcarbamate class of insecticides. Carbamates were widely introduced in the mid-20th century as an alternative to organochlorine pesticides. Their mode of action involves the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals. While effective against target pests such as the Colorado potato beetle, nematodes, and flea beetles, the non-selective nature of this mechanism poses significant risks to non-target organisms, including humans.

The regulatory history of this compound is marked by a lack of approval in major markets like the European Union and Great Britain. The primary drivers for its obsolescence are rooted in its toxicological profile, particularly its high acute toxicity following oral ingestion.

Regulatory History and Status

This compound is not currently approved for use as a plant protection product under Regulation (EC) No 1107/2009 in the European Union, nor is it approved in Great Britain. The process for the withdrawal or non-approval of pesticides in these regions involves a rigorous evaluation of their potential risks to human health and the environment. For a pesticide to be approved, it must be demonstrated that it has no harmful effects on human health, including that of operators, bystanders, and consumers, and no unacceptable effects on the environment. Given this compound's toxicological profile, it failed to meet these stringent safety requirements.

The voluntary cancellation of pesticide registrations by manufacturers is a common route for the removal of hazardous chemicals from the market, often in response to regulatory pressure or the inability to provide sufficient data to demonstrate safety.

Scientific Rationale for Obsolescence

The primary reasons for the obsolescence of this compound are centered around its inherent toxicity to mammals and its potential for adverse environmental impacts.

Toxicological Profile

The most significant concern with this compound is its high acute mammalian toxicity. As a carbamate insecticide, its primary mode of action is the inhibition of acetylcholinesterase (AChE).

3.1.1. Mode of Action: Acetylcholinesterase Inhibition

Acetylcholine is a neurotransmitter that plays a vital role in the transmission of nerve impulses across cholinergic synapses. After a nerve impulse is transmitted, AChE rapidly hydrolyzes acetylcholine to terminate the signal. This compound, like other carbamates, binds to the active site of AChE, leading to its carbamoylation. This inactivation of the enzyme results in the accumulation of acetylcholine at the nerve endings, causing continuous stimulation of muscles and nerves. This overstimulation leads to a range of neurotoxic effects, including tremors, convulsions, and in severe cases, paralysis and death from respiratory failure.

3.1.2. Mammalian Toxicity Data

While specific quantitative toxicity data for this compound is scarce in publicly accessible literature, it is classified as having high acute toxicity for mammals if ingested. The following table summarizes the available information.

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Mammals | High Toxicity (Specific value not found) | |

| Hazard Classification | Acetylcholinesterase Inhibitor, Neurotoxicant | **** |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.

The lack of readily available, specific LD50 values is a common issue for obsolete pesticides, as the data was often part of proprietary registration packages that are not publicly released.

Environmental Fate and Ecotoxicology

The environmental behavior and impact of a pesticide are critical factors in its regulatory assessment. For this compound, there is a significant lack of publicly available ecotoxicological data.

3.2.1. Environmental Fate

| Parameter | Value | Implication | Reference |

| Aqueous Solubility | High | Potential for leaching into groundwater. | |

| Volatility | Non-volatile | Unlikely to dissipate into the atmosphere. | |

| Soil Persistence | Not usually persistent | Expected to degrade in the soil environment. |

3.2.2. Ecotoxicology

There is a notable absence of specific data on the toxicity of this compound to non-target organisms such as birds, aquatic invertebrates, and bees in the public domain. However, as a carbamate insecticide, it is expected to exhibit high toxicity to many of these organisms due to its mode of action. The lack of comprehensive ecotoxicological data would have been a significant barrier to its registration under modern regulatory standards.

Experimental Protocols

To provide context for the type of data that would have been required for the registration of this compound, this section outlines the general methodologies for key toxicological and environmental fate studies.

Acute Oral Toxicity (LD50) Study

Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.

Methodology (based on OECD Guideline 423):

-

Test Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.

-

Dose Administration: The test substance is administered by gavage using a stomach tube. A range of dose levels is used to elicit a response from no effect to mortality.

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using statistical methods, such as the Probit method.

Acetylcholinesterase Inhibition Assay

Objective: To determine the potential of a substance to inhibit acetylcholinesterase activity.

Methodology (based on Ellman's method):

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase (e.g., purified enzyme or tissue homogenate).

-

Procedure:

-

The test substance is incubated with the enzyme.

-

The substrate, acetylthiocholine, is added.

-

AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

-

Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

The rate of color formation is measured spectrophotometrically at 412 nm.

-

-

Data Analysis: The inhibition of enzyme activity is calculated by comparing the rate of the reaction in the presence of the test substance to that of a control.

Soil Degradation Study (DT50)

Objective: To determine the rate of degradation of a pesticide in soil under controlled laboratory conditions.

Methodology (based on OECD Guideline 307):

-

Soil Selection: Representative agricultural soils are collected and characterized (e.g., texture, pH, organic carbon content).

-

Test Substance Application: The radiolabeled test substance is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark at a constant temperature and moisture content. Aerobic or anaerobic conditions can be established.

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Analysis: The degradation kinetics are determined, and the time for 50% dissipation (DT50) is calculated.

Conclusion: A Precautionary Tale

The case of this compound serves as a clear example of a pesticide rendered obsolete due to its inherent toxicological properties. Its high acute mammalian toxicity, stemming from its potent inhibition of acetylcholinesterase, presented an unacceptable risk to human health. While specific data on its environmental impact is limited in the public domain, the high aqueous solubility raises concerns about its potential to contaminate groundwater.

For researchers and professionals in drug development and modern pesticide design, the story of this compound underscores the importance of a comprehensive and early assessment of a compound's safety profile. The stringent regulatory landscape of today demands not only efficacy against the target but also a demonstrable lack of adverse effects on human health and the environment. The obsolescence of pesticides like this compound highlights the successful application of the precautionary principle in chemical regulation, prioritizing safety in the face of scientific uncertainty.

Cloethocarb's Potential for Groundwater Contamination: A Technical Guide Based on Carbamate Insecticide Behavior

Disclaimer: Cloethocarb is an obsolete carbamate insecticide, and publicly available data on its specific environmental fate and behavior are scarce. This guide, therefore, provides a technical overview of the potential for this compound to contaminate groundwater based on the known properties and environmental behavior of carbamate insecticides as a class. The information is intended for researchers, scientists, and drug development professionals to understand the key factors and processes governing the environmental risk of this chemical class.

Executive Summary